Diastereomer-Dependent API Routing: (2R,3S) Erythro Cbz Epoxide vs. (2S,3S) Threo Cbz Epoxide in Commercial HIV Protease Inhibitor Synthesis
The (2R,3S) erythro diastereomer of N-Cbz-3-amino-1,2-epoxy-4-phenylbutane is the mandated stereoisomer for incorporating the hydroxyethylamine isostere into atazanavir, while the (2S,3S) threo diastereomer (CAS 128018-44-0) serves as the essential intermediate for saquinavir, nelfinavir, and fosamprenavir [1]. In the published OPRD process, the (2R,3S) N-Boc epoxide is obtained with a diastereomeric excess (de) of >99% via diastereomeric crystallization, whereas the corresponding Cbz-protected (2R,3S) epoxide synthesized via the chloromethyl ketone route yields approximately 43% after recrystallization (32.3 g from 75 g starting ketone) [2]. This stereochemical assignment is critical: employing the incorrect diastereomer leads to the wrong API impurity profile and is incompatible with regulatory filings [1].
| Evidence Dimension | Stereochemical assignment and API routing specificity |
|---|---|
| Target Compound Data | (2R,3S) erythro; specifically routes to atazanavir |
| Comparator Or Baseline | (2S,3S) threo (CAS 128018-44-0); routes to saquinavir, nelfinavir, fosamprenavir |
| Quantified Difference | Mutually exclusive API routing; >99% de achievable for erythro isomer |
| Conditions | Synthesis from L-phenylalanine-derived chloromethyl ketone (target compound); diastereomeric crystallization of N-Boc analog (OPRD process) |
Why This Matters
Procuring the wrong diastereomer renders the intermediate unusable for the intended API synthesis, making stereochemical identity the single most critical procurement specification.
- [1] Blacker, A.J. et al. Convenient Method for Synthesis of N-Protected α-Amino Epoxides: Key Intermediates for HIV Protease Inhibitors. Org. Process Res. Dev. 2011, 15, 331-338. View Source
- [2] US Patent 7,026,333 B1. Retroviral protease inhibitors. Example 1: Preparation of N-Benzyloxycarbonyl-3(S)-amino-1,2(S)-epoxy-4-phenylbutane. GD Searle & Co., 2006. View Source
